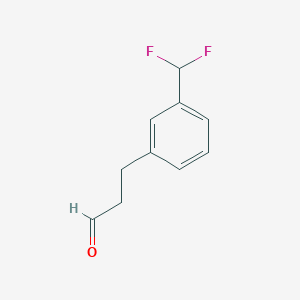
3-(3-(Difluoromethyl)phenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Difluoromethyl)phenyl)propanal is an organic compound with the molecular formula C10H10F2O. It is a colorless to pale yellow oily liquid that is used in various chemical syntheses. The compound is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a propanal group. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Difluoromethyl)phenyl)propanal typically involves the introduction of a difluoromethyl group to a phenyl ring followed by the formation of the propanal group. One common method involves the reaction of 3-(3-(Difluoromethyl)phenyl)propanol with oxidizing agents such as DMSO (dimethyl sulfoxide) and P2O5 (phosphorus pentoxide) in dichloromethane. The reaction is carried out under controlled temperature conditions, usually starting with cooling in an ice bath and then allowing the temperature to rise to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Difluoromethyl)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: 3-(3-(Difluoromethyl)phenyl)propanoic acid.
Reduction: 3-(3-(Difluoromethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(3-(Difluoromethyl)phenyl)propanal has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-(Difluoromethyl)phenyl)propanal involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity. These interactions can modulate various biochemical processes, making the compound valuable in research and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-(Trifluoromethyl)phenyl)propanal: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(3-(Fluoromethyl)phenyl)propanal: Contains a fluoromethyl group instead of a difluoromethyl group.
3-(3-(Methyl)phenyl)propanal: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
3-(3-(Difluoromethyl)phenyl)propanal is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs. The difluoromethyl group also enhances the compound’s stability and bioavailability, making it a valuable intermediate in pharmaceutical and industrial applications .
Propriétés
Formule moléculaire |
C10H10F2O |
|---|---|
Poids moléculaire |
184.18 g/mol |
Nom IUPAC |
3-[3-(difluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H10F2O/c11-10(12)9-5-1-3-8(7-9)4-2-6-13/h1,3,5-7,10H,2,4H2 |
Clé InChI |
GFHWSYRMZBJFJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)F)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



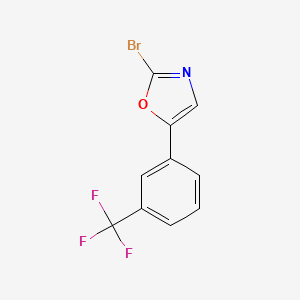
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)

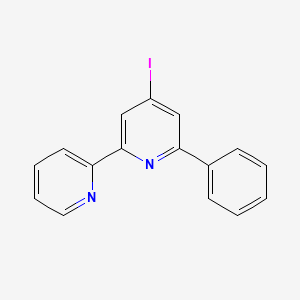
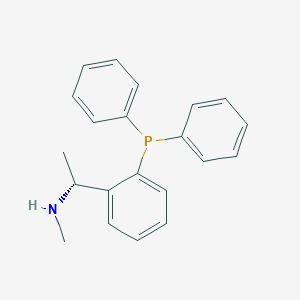
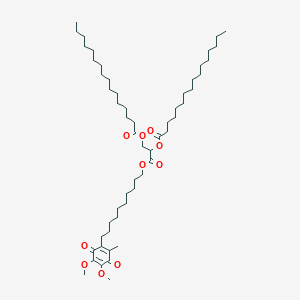
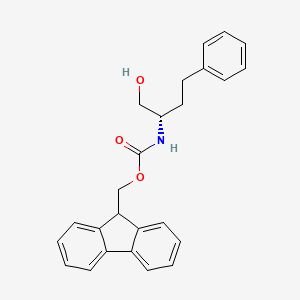
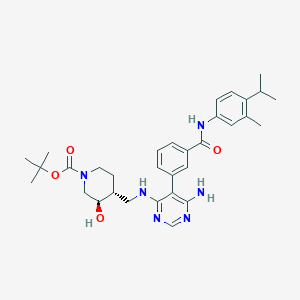
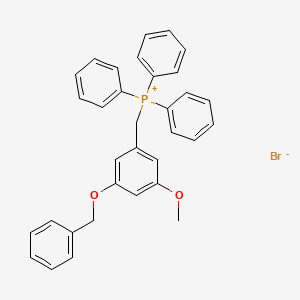


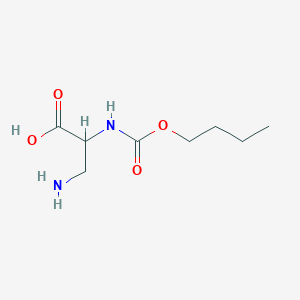
![(2R,3R,4S,5R)-2-(12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15222042.png)
